N1-环戊基-N2-(6-甲基吡啶-2-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

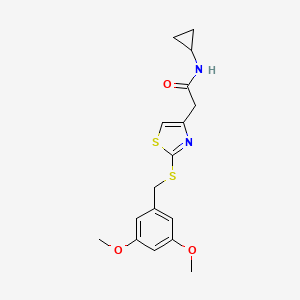

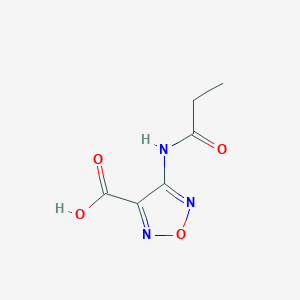

“N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Molecular Structure Analysis

The molecular structure of “N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide” is characterized by a cyclopentyl group attached to one nitrogen atom of the oxalamide group and a 6-methylpyridin-2-yl group attached to the other nitrogen atom .科学研究应用

合成与表征

- 新型合成方法:研究开发了 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺的新型合成方法,为合成一系列草酰胺衍生物奠定了基础,包括潜在的 N1-环戊基-N2-(6-甲基吡啶-2-基)草酰胺 (Mamedov 等人,2016 年)。这种方法产率高且操作简单,表明了为进一步研究创造各种草酰胺化合物的一条实用途径。

配位化学和材料科学

配位聚合物

草酰胺衍生物已被用于与金属(如氯化铜 (II))形成聚合物配合物,从而形成在材料科学和催化中具有潜在应用的结构 (Piryazev 等人,2011 年)。这些配合物通过 X 射线衍射表征,表明草酰胺配体在构建复杂的金属有机框架方面的多功能性。

金属配合物和催化

钒和铜配合物与草酰胺衍生物的形成表明了在催化和材料化学中的应用。此类化合物显示出有趣的能谱特性和潜在的反应性,表明它们在创建新型催化系统中的实用性 (Maass 等人,2016 年)。

作用机制

Target of Action

The primary target of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

The compound interacts with the Methionine aminopeptidase by binding to its active site . This interaction inhibits the enzyme’s activity, leading to changes in protein synthesis and regulation within the cell .

Biochemical Pathways

The inhibition of Methionine aminopeptidase could disrupt these pathways, leading to downstream effects on cell growth and function .

Pharmacokinetics

Like many small molecule drugs, it is expected to be absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually eliminated . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide’s action are likely related to its inhibition of Methionine aminopeptidase. By inhibiting this enzyme, the compound could disrupt protein synthesis and regulation, potentially leading to effects such as slowed cell growth or altered cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-cyclopentyl-N2-(6-methylpyridin-2-yl)oxalamide. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target . Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of binding proteins or the individual’s metabolic rate .

安全和危害

属性

IUPAC Name |

N-cyclopentyl-N'-(6-methylpyridin-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9-5-4-8-11(14-9)16-13(18)12(17)15-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,15,17)(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEGZSOGRMDPLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-Chlorophenyl)-N-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2810084.png)

![Methyl 3-[[2-[2-[(3-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2810086.png)

![5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810088.png)

![2-Ethyl-5-((4-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2810092.png)

![Ethyl 4-[({[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2810093.png)

![2-((4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B2810096.png)

![4-(2-chlorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810101.png)

![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)